



Unveiling the Spectroscopic Signature of Isocampneoside I: A Technical Guide

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Compound of Interest		
Compound Name:	Isocampneoside I	
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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectral data of **Isocampneoside I**, a significant iridoid glycoside. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, accessible format, alongside the experimental protocols utilized for its characterization.

Spectroscopic Data of Isocampneoside I

The structural elucidation of **Isocampneoside I**, isolated from the methanol extract of the flowering aerial parts of Phlomis ispartensis, was achieved through comprehensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectral data.

¹H and ¹³C NMR Spectral Data

The NMR spectra were recorded in CD₃OD. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for **Isocampneoside I** (in CD₃OD)



Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)
Aglycone		
1	94.5	5.85, d (2.0)
3	142.9	6.33, br s
4	118.7	
5	37.1	2.89, m
6	78.9	4.21, dd (6.5, 1.5)
7	134.5	
8	151.9	7.51, s
9	47.9	2.61, m
10	14.1	1.15, d (7.0)
11	170.2	
Caffeoyl Moiety		
1'	127.8	
2'	115.4	6.81, d (8.0)
3'	146.9	
4'	149.8	
5'	116.6	6.98, d (8.0)
6'	123.4	6.69, dd (8.0, 2.0)
7'	148.1	7.62, d (16.0)
8'	115.1	6.35, d (16.0)
9'	168.9	
Glucosyl Moiety		
1"	100.2	4.81, d (8.0)



2"	74.9	3.45, m
3"	78.1	3.52, m
4"	71.9	3.38, m
5"	78.5	3.56, m
6"a	63.1	3.89, dd (12.0, 2.0)
6"b	3.71, dd (12.0, 5.5)	

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Isocampneoside I**.

Table 2: Mass Spectrometry Data for Isocampneoside I

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	647.1795	647.1789	C29H32O15Na

Experimental Protocols Isolation of Isocampneoside I

The air-dried and powdered flowering aerial parts of Phlomis ispartensis were extracted with methanol. The concentrated extract was then suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions containing **Isocampneoside I** were further purified by repeated column chromatography on silica gel and reversed-phase (C18) silica gel to yield the pure compound.

Spectroscopic Analysis

 NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in



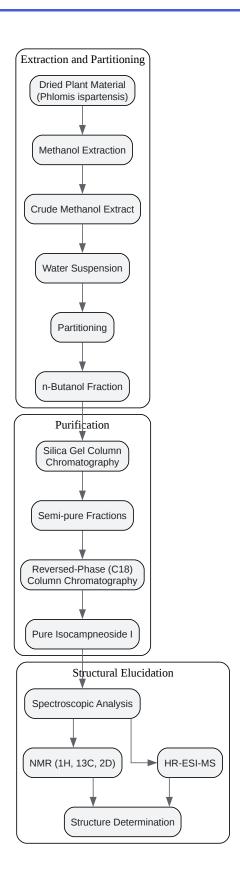
deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals.

 Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD TOF system with an electrospray ionization (ESI) source in positive ion mode.

Visualization of Methodologies

The following diagrams illustrate the workflow for the isolation and structural elucidation of **Isocampneoside I**.

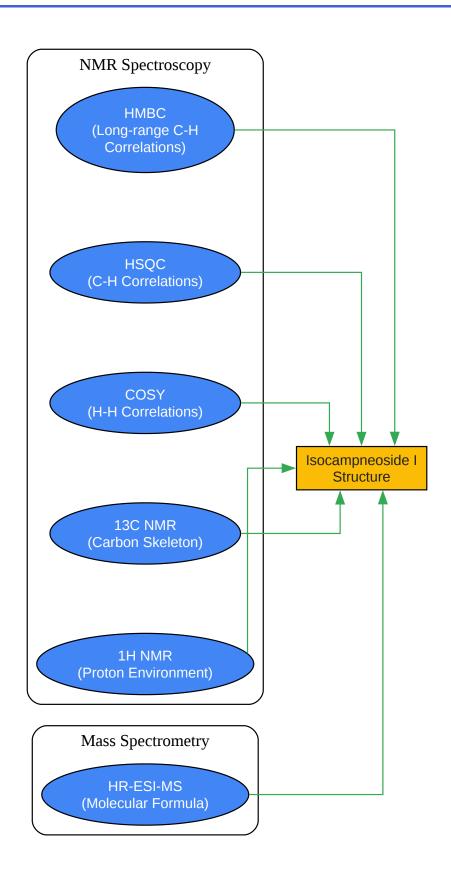




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Caption: Workflow for the isolation and structural elucidation of Isocampneoside I.





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Caption: Logical relationship of spectral data in the structural elucidation of **Isocampneoside I**.







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